Compound Description: This compound is a Schiff base synthesized by reacting 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carbaxaldehyde. It adopts an E configuration about the central C=N double bond and exhibits weak intramolecular C—H⋯O hydrogen bonding. []
Relevance: This compound shares the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl moiety with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. Both compounds are derived from pyrazole and demonstrate the versatility of this heterocyclic core for building diverse chemical structures. []
(3,5-Dimethyl-1H-pyrazol-4-yl) mercury (II) chloride (DMPMC)
Compound Description: This organomercury compound is synthesized by reacting 3,5-dimethyl-1H-pyrazole with mercury (II) acetate. DMPMC has demonstrated in vitro growth inhibition against gram-negative bacteria (Escherichia coli, Klebsiella aerogenes, and Pseudomonas aeruginosa), gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), the yeast Candida albicans, and fungi (Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger). []
Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-4-yl moiety with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. Both compounds highlight the potential of incorporating the 3,5-dimethyl-1H-pyrazolyl group into molecules with biological activity. []
Compound Description: This compound was synthesized and characterized for its potential biological activity. It features a complex structure incorporating pyrazole, oxadiazole, and diazenyl moieties. []
Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-1-yl group with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. Additionally, both compounds include a trifluoromethylphenyl substituent, emphasizing the recurrence of these structural motifs in the development of bioactive compounds. []
Compound Description: This xanthine derivative exhibits high affinity (Ki = 9 nM) for the A2B adenosine receptor (AdoR), although it only shows 2-fold selectivity versus the A1 AdoR. []
Relevance: This compound and N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea both contain a benzyl-substituted pyrazole core. This highlights the potential of N-benzyl pyrazoles as building blocks for molecules with biological activity, specifically targeting adenosine receptors. []
Compound Description: This pyrazoline derivative contains a 3,5-bis(trifluoromethyl)phenyl substituent and displays intramolecular O—H⋯N hydrogen bonding. []
Relevance: This compound highlights the use of bis(trifluoromethyl)phenyl substituents in pyrazoline-based compounds. This is similar to the trifluoromethylphenyl group present in N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea, suggesting the potential influence of these groups on biological activity. []
Compound Description: This pyrazoloquinoline derivative was synthesized via a non-classical Pschorr reaction and exhibits binding affinity for the central benzodiazepine receptor. []
Relevance: The compound exhibits a fused pyrazole ring system with a phenyl substituent, showcasing the potential for structural elaboration and bioactivity of pyrazole-derived compounds. This provides context for understanding the development of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea, which also utilizes a substituted pyrazole core. []
Compound Description: This compound is a pyrazole-substituted coumarin derivative obtained through cyclo-condensation of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with pentane-2,4-dione. []
Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-1-yl moiety with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. It demonstrates the application of 3,5-dimethyl-1H-pyrazol-1-yl group in constructing hybrid molecules with potentially diverse biological activities. []
Compound Description: Initially described as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist in a β-arrestin recruitment screening approach. Its activity at GPR39 is allosterically modulated by zinc. []
Relevance: This compound shares the structural features of a substituted pyrazole core and a fluorine-containing benzyl group with N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea. The identification of LY2784544 as a GPR39 agonist, in addition to its kinase inhibitory activity, highlights the importance of exploring the polypharmacology of compounds containing similar structural motifs. []
Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of α7 neuronal acetylcholine receptors (nAChRs). It potentiates acetylcholine (ACh)-evoked currents, increases choline-evoked α7 currents, and enhances spontaneous inhibitory postsynaptic current activity. Notably, it displays a distinct pharmacological profile compared to other type II α7 PAMs. []
Relevance: Although A-867744 contains a pyrrole core instead of a pyrazole, its activity as a PAM for α7 nAChRs and its structural similarities to N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea, particularly the presence of a halogenated aromatic ring and a sulfonamide group, suggest the potential for shared or overlapping biological targets. []
Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels in a concentration-dependent manner. Combining analog 24 with the Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines. []
Relevance: Analog 24, similar to N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea, features a substituted pyrazole core and an aromatic acetamide side chain, suggesting that these structural elements may contribute to biological activity, particularly in relation to CDK inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.